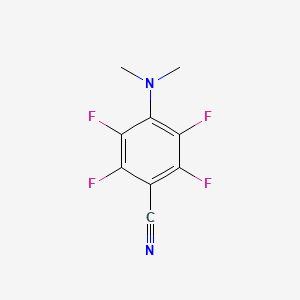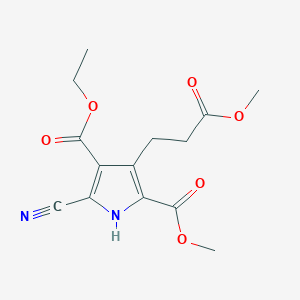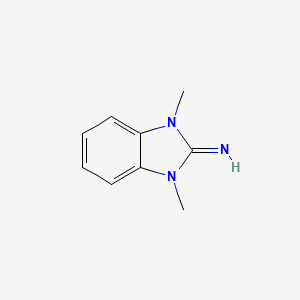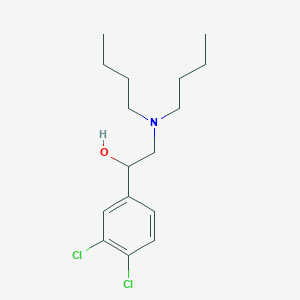
10-Methylacridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methylacridinium chloride is a quaternary ammonium salt derived from acridine. It is known for its chemiluminescent properties, making it a valuable compound in various scientific applications. The compound is characterized by the presence of a methyl group attached to the nitrogen atom in the acridine ring, which significantly influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Methylacridinium chloride can be synthesized through the methylation of acridine. One common method involves the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: It can be reduced to form 9,10-dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 9-position of the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like methanol and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: 9,10-Dihydroacridine derivatives.
Substitution: Various substituted acridinium compounds
Applications De Recherche Scientifique
10-Methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminescent probe in various analytical techniques.
Biology: The compound is employed in the study of cellular processes and as a fluorescent marker.
Industry: The compound is used in the development of sensors and detection systems for environmental monitoring
Mécanisme D'action
The mechanism of action of 10-Methylacridinium chloride involves its ability to undergo photoreduction and chemiluminescence. Upon exposure to light, the compound absorbs energy and enters an excited state. This excited state can transfer energy to other molecules, leading to the emission of light. The compound’s ability to generate reactive oxygen species also plays a crucial role in its applications in photodynamic therapy .
Comparaison Avec Des Composés Similaires
- 9-Carboxy-10-methylacridinium chloride
- 9-Mesityl-10-methylacridinium chloride
- 10-Methylacridinium trifluoromethanesulfonate
Comparison: 10-Methylacridinium chloride is unique due to its specific chemiluminescent properties and its ability to undergo various chemical reactions. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a preferred choice in many scientific applications .
Propriétés
Numéro CAS |
5776-39-6 |
|---|---|
Formule moléculaire |
C14H12ClN |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
10-methylacridin-10-ium;chloride |
InChI |
InChI=1S/C14H12N.ClH/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 |
Clé InChI |
WCTQQEFKVYYLSZ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Numéros CAS associés |
13367-81-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)

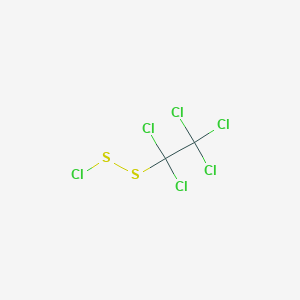

![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
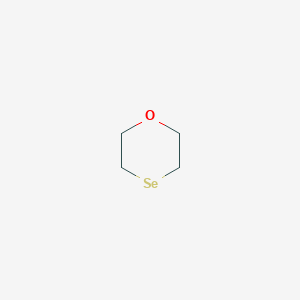
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)

